molecular formula C6H12ClNO2 B11718566 (2R,5R)-5-Methylpyrrolidine-2-carboxylic acid hydrochloride

(2R,5R)-5-Methylpyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B11718566
M. Wt: 165.62 g/mol
InChI Key: NDQCUNRCDKTNHE-TYSVMGFPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,5R)-5-Methylpyrrolidine-2-carboxylic acid hydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. This compound is known for its unique stereochemistry, which makes it a valuable building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5R)-5-Methylpyrrolidine-2-carboxylic acid hydrochloride typically involves the stereoselective cyclization of suitable precursors. One common method includes the use of L-proline as a chiral auxiliary to direct the stereochemistry of the cyclization reaction . The reaction conditions often involve the use of strong acids like hydrochloric acid to facilitate the cyclization and subsequent formation of the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(2R,5R)-5-Methylpyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones, while reduction can produce amines .

Mechanism of Action

The mechanism of action of (2R,5R)-5-Methylpyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity . The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2R,5R)-5-Methylpyrrolidine-2-carboxylic acid hydrochloride apart is its specific stereochemistry, which imparts unique reactivity and selectivity in chemical reactions. This makes it a valuable tool in asymmetric synthesis and other applications where chirality is crucial .

Properties

Molecular Formula

C6H12ClNO2

Molecular Weight

165.62 g/mol

IUPAC Name

(2R,5R)-5-methylpyrrolidine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C6H11NO2.ClH/c1-4-2-3-5(7-4)6(8)9;/h4-5,7H,2-3H2,1H3,(H,8,9);1H/t4-,5-;/m1./s1

InChI Key

NDQCUNRCDKTNHE-TYSVMGFPSA-N

Isomeric SMILES

C[C@@H]1CC[C@@H](N1)C(=O)O.Cl

Canonical SMILES

CC1CCC(N1)C(=O)O.Cl

Origin of Product

United States

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